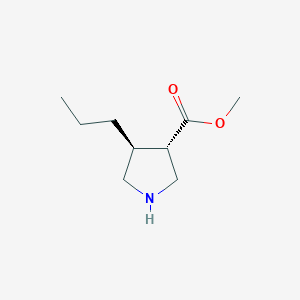
2-Amino-2-(2-bromopyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromopyridin-3-yl)acetic acid: is a chemical compound with the molecular formula C7H6BrNO2. It serves as an important intermediate in the synthesis of various compounds. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:
Bromination of Pyridine Ring:
Subsequent Amination:
Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
The precise mechanism by which 2-Amino-2-(2-bromopyridin-3-yl)acetic acid exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-Amino-2-(2-bromopyridin-3-yl)acetic acid lies in its specific combination of functional groups. Similar compounds include other pyridine derivatives, but none share this exact structure.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-amino-2-(2-bromopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-4(2-1-3-10-6)5(9)7(11)12/h1-3,5H,9H2,(H,11,12) |
InChI Key |
YIKRCXDQBOUBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)


![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)








